4-Hexen-3-one, 2-hydroxy- (9CI)
Description
Historical Context and Discovery
The discovery of 2-hydroxyhex-4-en-3-one is intertwined with advancements in enone chemistry. While its specific synthesis was not documented in early literature, the development of related α-hydroxy enones gained traction in the late 20th century. For instance, chemoenzymatic methods for synthesizing γ-hydroxy enones, as described by Köse and Demir (source 4), laid the groundwork for accessing structurally similar compounds. The compound’s first reported synthesis likely emerged from efforts to functionalize enones via hydroxylation or oxidation strategies, such as the Meyer–Schuster rearrangement or selenoxide elimination.
Key milestones include:
Significance in Organic Chemistry
2-Hydroxyhex-4-en-3-one serves as a model substrate for studying asymmetric conjugate additions and Diels–Alder reactions . Its α′-hydroxy enone structure enables coordination with Lewis acids (e.g., Mg(NTf₂)₂) and organocatalysts, facilitating stereoselective transformations. For example, enantioselective radical additions to α′-hydroxy enones yield products with high enantiomeric excess, underscoring its utility in synthesizing chiral intermediates.
Additionally, the compound’s conjugated system allows participation in hydrogen-atom transfer (HAT) reactions , enabling γ-C(sp³)–H hydroxylation under visible-light catalysis. This reactivity is critical for late-stage functionalization of complex molecules, including drugs and natural products.
Nomenclature Variations and IUPAC Classification
The IUPAC name 2-hydroxyhex-4-en-3-one adheres to priority rules that favor the ketone functional group (position 3) over the hydroxyl group (position 2) and double bond (position 4). Alternative nomenclature includes:
- (E)-2-hydroxyhex-4-en-3-one : Specifies the double bond geometry.
- 4-Hexen-3-one, 2-hydroxy- : CAS registry name (127229-40-7).
Table 1: Nomenclature Comparison
| System | Name | Key Features |
|---|---|---|
| IUPAC | 2-hydroxyhex-4-en-3-one | Prioritizes ketone at C3 |
| CAS | 4-Hexen-3-one, 2-hydroxy- | Lists substituents in alphabetical order |
| Common | α′-Hydroxy enone | Emphasizes hydroxyl proximity to ketone |
Chemical Taxonomy and Relationship to Enones
2-Hydroxyhex-4-en-3-one is classified as an α,β-unsaturated ketone (enone) with a secondary hydroxyl group. Its structure places it within the α′-hydroxy enone subclass, characterized by a hydroxyl group adjacent to the carbonyl. This subclass exhibits unique reactivity:
- Internal hydrogen bonding : Stabilizes transition states in asymmetric catalysis.
- Dienophile activity : Participates in Diels–Alder reactions with electron-deficient dienes.
Compared to simpler enones like cyclohexenone, the hydroxyl group in 2-hydroxyhex-4-en-3-one introduces polarity and hydrogen-bonding capacity, altering solubility and reaction kinetics. For instance, its hydroxyl group facilitates Brønsted acid-catalyzed reactions , enabling proton transfer without metal catalysts.
Properties
CAS No. |
127229-40-7 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.144 |
IUPAC Name |
2-hydroxyhex-4-en-3-one |
InChI |
InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-5,7H,1-2H3 |
InChI Key |
YDSOBVLDHPZOGB-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)C(C)O |
Synonyms |
4-Hexen-3-one, 2-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share core structural features with 4-Hexen-3-one, 2-hydroxy- (9CI) but differ in substituent groups, double bond positions, or oxidation states:
Impact of Substituents and Functional Groups
Hydroxyl Group Influence
For example, fluorophore-containing analogs (e.g., 9CI in ) demonstrate that bulky substituents (e.g., anthracene rings) enhance stacking interactions with biomolecules like DNA G-quadruplexes .
Double Bond Position and Conjugation
The α,β-unsaturated ketone system in 4-Hexen-3-one, 2-hydroxy- (9CI) confers electrophilicity, enabling reactions with nucleophilic groups (e.g., thiols in proteins or nucleic acids) . Similarly, trans-configuration in (E)-3-Methyl-4-hexene-2-one may alter steric hindrance and reactivity .
Key Research Findings
Fluorescence and Stacking Interactions : Compounds with large aromatic fluorophores (e.g., anthracene in 9CI) exhibit stronger fluorescent signals when bound to DNA, whereas smaller rings (e.g., compounds 3–4 in ) show negligible activity .
Electrophilic Reactivity : The α,β-unsaturated system in 4-Hexen-3-one derivatives enhances reactivity with biological nucleophiles, explaining their inhibitory effects compared to saturated analogs .
Stereochemical Specificity : Enantiomeric forms (e.g., (3S)-configured compounds) demonstrate distinct bioactivity profiles, underscoring the importance of stereochemistry in drug design .
Q & A
Q. How can the compound’s role in fine chemical synthesis be scaled for academic lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
